Propan-2-yl 3-bromo-4-chloro-5-methylbenzoate
Description
Propan-2-yl 3-bromo-4-chloro-5-methylbenzoate is a halogenated aromatic ester characterized by a benzoate backbone substituted with bromine (position 3), chlorine (position 4), and a methyl group (position 5), esterified with a propan-2-yl (isopropyl) group. This compound’s structural complexity arises from the synergistic effects of its electron-withdrawing halogens (Br, Cl) and the steric bulk of the isopropyl ester moiety. Such substitutions influence its physicochemical properties, including solubility, stability, and reactivity, making it relevant in synthetic chemistry and materials science.
Properties
IUPAC Name |
propan-2-yl 3-bromo-4-chloro-5-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClO2/c1-6(2)15-11(14)8-4-7(3)10(13)9(12)5-8/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNAQNWPNQSFRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)Br)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 3-bromo-4-chloro-5-methylbenzoate typically involves the esterification of 3-bromo-4-chloro-5-methylbenzoic acid with isopropanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions generally include refluxing the mixture at elevated temperatures to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 3-bromo-4-chloro-5-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates.
Reduction: 3-bromo-4-chloro-5-methylbenzyl alcohol.
Hydrolysis: 3-bromo-4-chloro-5-methylbenzoic acid and isopropanol.
Scientific Research Applications
Propan-2-yl 3-bromo-4-chloro-5-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Propan-2-yl 3-bromo-4-chloro-5-methylbenzoate depends on its application. In biological systems, it may act by inhibiting specific enzymes or interacting with cellular receptors. The bromine and chlorine substituents can enhance its binding affinity to target molecules, while the ester group can undergo hydrolysis to release active metabolites .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
Key Analogs :
Methyl 3-bromo-4-chloro-5-methylbenzoate : Differs only in the ester group (methyl vs. isopropyl).
Propan-2-yl 3,4-dichloro-5-methylbenzoate : Replaces bromine with chlorine at position 3.
Propan-2-yl 4-bromo-5-methylbenzoate : Lacks the chlorine substituent at position 4.
Table 1: Comparative Properties of Propan-2-yl 3-bromo-4-chloro-5-methylbenzoate and Analogs
Key Observations :
- Halogen Effects : Bromine’s higher electronegativity and polarizability compared to chlorine enhance the compound’s electrophilicity, favoring nucleophilic aromatic substitution (NAS) reactions .
- Stability : The combined electron-withdrawing effects of Br and Cl likely stabilize the aromatic ring against oxidative degradation, as seen in halogenated BPA derivatives under ozonation .
Degradation Pathways
For instance:
- Oxidative cleavage: Similar to BPA degradation, ozonation or advanced oxidation processes (AOPs) could yield quinones (e.g., 4-benzoquinone) or short-chain acids .
- Ester hydrolysis : The isopropyl ester may hydrolyze to 3-bromo-4-chloro-5-methylbenzoic acid under acidic/basic conditions, as observed in ester-containing pharmaceuticals.
Computational Insights
- DFT Analysis : Becke’s hybrid functional predicts thermochemical stability, with bond dissociation energies (BDEs) for C-Br (~65 kcal/mol) and C-Cl (~85 kcal/mol) aligning with halogenated aromatics.
- Electron Density Topology : Multiwfn analysis reveals localized electron density around halogens, supporting their role as directing groups in electrophilic reactions.
Biological Activity
Propan-2-yl 3-bromo-4-chloro-5-methylbenzoate is a chemical compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in research and medicine, and relevant case studies.
Molecular Formula: C12H12BrClO2
Molecular Weight: 291.57 g/mol
IUPAC Name: this compound
The compound features a benzene ring substituted with bromine, chlorine, and a methyl group, which significantly influences its reactivity and biological interactions. The presence of the ester group allows for hydrolysis under physiological conditions, potentially releasing active metabolites that contribute to its biological effects .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, which can lead to altered metabolic pathways in cells. This inhibition is often mediated through the formation of stable complexes between the compound and the target enzymes .
- Protein-Ligand Interactions: Due to its halogen substituents (bromine and chlorine), the compound can enhance binding affinities with proteins, facilitating studies on protein-ligand interactions that are crucial for drug development.
- Hydrolysis Products: Upon hydrolysis, this compound can yield bioactive metabolites such as 3-bromo-4-chloro-5-methylbenzoic acid, which may exhibit distinct biological properties compared to the parent compound.
Applications in Research
This compound has diverse applications across various scientific domains:
- Medicinal Chemistry: The compound is being investigated as a potential pharmaceutical intermediate for developing antimicrobial and anticancer agents. Its unique structure allows for modifications that could enhance therapeutic efficacy .
- Biological Studies: Researchers utilize this compound in enzyme assays and cellular models to explore its effects on cell signaling pathways and gene expression regulation.
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with this compound:
-
Enzyme Inhibition Studies:
- A study demonstrated that the compound effectively inhibits certain cytochrome P450 enzymes involved in drug metabolism. This inhibition could lead to significant drug-drug interactions when used concurrently with other medications.
-
Antimicrobial Activity:
- Preliminary tests indicated that this compound exhibits antimicrobial properties against various bacterial strains, suggesting its potential use in developing new antibiotics.
- Cell Viability Assays:
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Propan-2-yl 3-bromo-4-fluoro-5-methylbenzoate | Contains fluorine instead of chlorine | Different enzyme inhibition profile |
| Propan-2-yl 3-bromo-5-methylbenzoate | Lacks chlorine substituent | Reduced binding affinity |
| Propan-2-yl 3-chloro-4-bromo-5-methylbenzoate | Different halogen arrangement | Varying antimicrobial efficacy |
This table illustrates how variations in halogen substituents can significantly alter the biological activity and chemical reactivity of benzoate derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
